Product packaging for 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-(Cat. No.:CAS No. 67213-84-7)

1,3,4(2H)-Isoquinolinetrione, 2-phenyl-

Cat. No.: B14475017
CAS No.: 67213-84-7
M. Wt: 251.24 g/mol
InChI Key: NVVOLUIFQUYFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Evolution of Isoquinoline (B145761) Research

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of its acid sulfate. nih.gov This discovery unveiled a new heterocyclic aromatic compound, a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov Early research focused on its isolation and characterization, with more efficient methods later developed, such as Weissgerber's selective extraction technique in 1914. nih.gov

The early 20th century marked a shift from isolation to synthesis. Landmark developments like the Bischler–Napieralski reaction (1893) and the Pictet–Spengler reaction (1911) provided fundamental strategies for constructing dihydro- and tetrahydroisoquinoline skeletons, respectively. ambeed.com The Pomeranz–Fritsch reaction further expanded the synthetic toolkit, enabling the formation of the isoquinoline core from benzaldehydes and aminoacetoaldehyde diethyl acetals. nih.gov These classical methods laid the groundwork for accessing the isoquinoline framework, which was soon recognized as the structural backbone of numerous naturally occurring benzylisoquinoline alkaloids, such as papaverine (B1678415) and morphine. nih.govcymitquimica.com This realization spurred decades of research into the synthesis, structure, and biological activity of this vast family of natural products. cymitquimica.comrsc.org

Significance of Isoquinoline Scaffolds in Modern Organic Synthesis

The isoquinoline scaffold is a privileged structure in modern organic synthesis, primarily due to its prevalence in a vast array of pharmacologically active compounds. Its structural diversity and therapeutic importance make it a compelling target for synthetic and medicinal chemists. Isoquinoline-based molecules exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.

Beyond pharmaceuticals, the unique electronic and structural properties of the isoquinoline ring system have found applications in material science. They have been investigated for creating conductive polymers, optical materials, and sensors. Furthermore, isoquinoline derivatives serve as crucial chiral ligands in the field of asymmetric synthesis, facilitating the creation of enantiomerically pure molecules. The continuous development of novel synthetic methodologies, including transition metal-catalyzed cascade reactions and C-H activation strategies, underscores the enduring importance of the isoquinoline framework in contemporary chemical research.

Overview of 1,3,4(2H)-Isoquinolinetrione Frameworks in Advanced Synthetic Chemistry

Within the diverse family of isoquinoline derivatives, the 1,3,4(2H)-isoquinolinetrione framework represents a class of compounds with significant synthetic utility and biological interest. rsc.org This tricycle features carbonyl groups at positions 1, 3, and 4, creating a highly reactive and versatile scaffold. Recent synthetic advancements have provided efficient access to these structures. For instance, a notable method involves a cascade reaction of methyl-2-(2-bromoacetyl)benzoate with primary amines, which proceeds through an unexpected in situ air oxidation to furnish the isoquinoline-1,3,4(2H)-trione core. nih.govrsc.org

The reactivity of this framework is highlighted by its participation in various chemical transformations, including photoinduced tandem reactions. When reacted with alkynes under photochemical conditions, isoquinoline-1,3,4-triones can undergo a sequence of [2+2] cycloaddition, electrocyclic ring-opening, and further electrocyclization to build complex, novel aza-polycyclic systems. Research has also shown that these trione (B1666649) derivatives can generate reactive oxygen species (ROS), a property that has been explored in the context of inactivating enzymes like caspase-3.

Research Scope and Focus on 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- and its Analogues

The specific compound, 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, incorporates a phenyl group at the nitrogen atom (position 2) of the trione scaffold. This N-aryl substitution is a common strategy in medicinal chemistry to modulate a compound's physical, chemical, and biological properties. The synthesis of this particular derivative can be achieved through the general cascade reaction using aniline (B41778) as the primary amine reactant with methyl-2-(2-bromoacetyl)benzoate. nih.govrsc.org

While detailed experimental data for 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is not extensively documented in publicly available literature, the properties and reactivity of its structural analogues provide significant insight. The core trione structure is known to be a potent reactive species. For example, the related isomer 2-Phenylisoquinoline-1,3(2H,4H)-dione has been characterized and is available commercially. cymitquimica.com

Research into analogues with different substitution patterns on the isoquinoline core and the N-aryl ring is a key area of investigation. For instance, studies on various 1-phenyl-1,2,3,4-tetrahydroisoquinolines and 1-phenyl-3,4-dihydroisoquinoline (B1582135) compounds have revealed their potential as tubulin polymerization inhibitors for anticancer applications. ambeed.com The synthesis of these analogues allows for the exploration of structure-activity relationships, guiding the design of more potent and selective therapeutic agents. The general reactivity of the isoquinoline-1,3,4-trione core in cycloaddition reactions also suggests that the 2-phenyl derivative is a valuable building block for creating complex heterocyclic architectures.

Interactive Data Table: Properties of a Structurally Related Isomer

The following table provides computed and experimental properties for 2-Phenylisoquinoline-1,3(2H,4H)-dione, an isomer of the title compound, to offer a comparative perspective.

PropertyValueSource
IUPAC Name 2-phenyl-4H-isoquinoline-1,3-dionePubChem cymitquimica.com
Molecular Formula C₁₅H₁₁NO₂PubChem cymitquimica.com
Molecular Weight 237.25 g/mol PubChem cymitquimica.com
CAS Number 4494-54-6PubChem cymitquimica.com
Solubility 35.1 µg/mL (at pH 7.4)PubChem cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO3 B14475017 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- CAS No. 67213-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67213-84-7

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

2-phenylisoquinoline-1,3,4-trione

InChI

InChI=1S/C15H9NO3/c17-13-11-8-4-5-9-12(11)14(18)16(15(13)19)10-6-2-1-3-7-10/h1-9H

InChI Key

NVVOLUIFQUYFHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1,3,4 2h Isoquinolinetrione, 2 Phenyl

Photoreactions and Photo-Induced Cycloadditions

The photochemical behavior of 2-phenyl-1,3,4(2H)-isoquinolinetrione is dominated by reactions initiated by the absorption of ultraviolet light. This leads to the formation of excited states that can engage in several cycloaddition pathways with unsaturated molecules.

Paterno-Büchi Reactions with Carbon-Carbon (C=C) or Carbon-Carbon Triple (C≡C) Bonds

The Paterno-Büchi reaction is a classic photochemical [2+2] cycloaddition between an excited carbonyl group and a ground-state alkene or alkyne, yielding a four-membered oxetane (B1205548) ring. wikipedia.orgnih.gov In the case of 2-phenyl-1,3,4(2H)-isoquinolinetrione, the carbonyl group at the 4-position is typically the one that undergoes this reaction. When irradiated in the presence of alkenes, it forms oxetane adducts.

With alkynes, the reaction is particularly noteworthy as it can initiate a tandem sequence. The initial [2+2] photocycloaddition forms a highly strained oxetene intermediate. nih.gov This intermediate can then undergo electrocyclic ring-opening, followed by further cyclization and oxidation steps to generate complex aza-polycyclic frameworks. nih.gov This sequence has been utilized to synthesize diverse heterocyclic systems, including isoquinolinediones fused with naphthalene, quinoline (B57606), or phenanthridine (B189435) moieties, with yields reaching up to 85%. nih.gov

[2+2] Photocycloaddition Pathways

The [2+2] photocycloaddition is a fundamental reaction pathway for photoexcited 2-phenyl-1,3,4(2H)-isoquinolinetrione. This reaction involves the interaction of one of the carbonyl groups in its excited state with an alkene or alkyne. As described in the Paterno-Büchi reaction, this leads to the formation of a four-membered ring. wikipedia.org The regioselectivity of this addition is a key aspect, often influenced by the stability of the biradical intermediate formed during the reaction. nih.gov

The reaction proceeds via the formation of an exciplex, an excited-state complex between the isoquinolinetrione and the unsaturated substrate. This exciplex then collapses to form the cycloadduct. The efficiency and outcome of the [2+2] photocycloaddition can be influenced by the nature of the substituents on both the isoquinolinetrione and the reacting alkene or alkyne.

[4+2] and [4+4] Photocycloaddition Pathways

While [2+2] cycloadditions are common, photoexcited carbonyl compounds can also participate in higher-order cycloadditions like [4+2] and [4+4] pathways, although these are less frequently reported for this specific trione (B1666649). These reactions would involve the dienophilic or diene-like character of the isoquinolinetrione system. A [4+2] cycloaddition would be analogous to a Diels-Alder reaction, where the photoexcited isoquinolinetrione acts as either the diene or dienophile component, leading to a six-membered ring. A [4+4] cycloaddition would result in an eight-membered ring, typically occurring between two conjugated systems.

Hydrogen Abstraction in Photoreactions

Upon photoexcitation, the carbonyl oxygen of 2-phenyl-1,3,4(2H)-isoquinolinetrione can enter an n,π* triplet state. In this state, the oxygen atom behaves like an alkoxyl radical and can abstract a hydrogen atom from a suitable donor molecule present in the reaction medium (e.g., the solvent). This process, known as photoreduction, results in the formation of a ketyl radical. In the absence of other reactants, these radicals can dimerize or undergo other secondary reactions. For example, the reaction of benzaldehyde (B42025) with 2-methyl-2-butene (B146552) yields not only oxetanes but also products derived from hydrogen abstraction. cambridgescholars.com

Biradical Intermediates in Photoreactions (e.g., 1,4-biradical, 1,6-biradical, 1,7-diradical)

The mechanisms of the aforementioned photoreactions, particularly the Paterno-Büchi reaction, proceed through the formation of biradical intermediates. slideshare.netresearchgate.net When the excited carbonyl group of the isoquinolinetrione interacts with an alkene, a 1,4-biradical is typically formed. researchgate.net The stability of this biradical intermediate is crucial in determining the regioselectivity of the cycloaddition. researchgate.net The most stable biradical will be formed preferentially, leading to the major regioisomeric product.

The spin state of the excited carbonyl (singlet or triplet) influences the lifetime and behavior of the biradical. A triplet excited state leads to a triplet biradical, which must undergo intersystem crossing before it can collapse to the singlet ground-state product. This longer lifetime allows for conformational changes that can affect the stereochemistry of the final oxetane. Depending on the structure of the reactants, longer-range biradicals like 1,6- or 1,7-diradicals could potentially form through intramolecular hydrogen abstraction or cycloaddition with larger unsaturated systems.

Nucleophilic and Electrophilic Reactivity

The reactivity of 2-phenyl-1,3,4(2H)-isoquinolinetrione is also defined by the electrophilic nature of its three carbonyl carbons. These carbons are susceptible to attack by nucleophiles. The presence of two adjacent carbonyl groups at the 3- and 4-positions, and an amide carbonyl at the 1-position, provides multiple sites for nucleophilic addition. The specific site of attack will be governed by steric and electronic factors.

Conversely, the enolate forms of the molecule can act as nucleophiles. Deprotonation at a position alpha to a carbonyl group would generate a nucleophilic center that could react with various electrophiles. However, due to the aromaticity of the fused benzene (B151609) ring, such reactions are less common than nucleophilic additions to the carbonyls. The nitrogen atom, being part of an imide functional group, has reduced nucleophilicity due to the delocalization of its lone pair across two carbonyl groups.

Reactions with Organophosphorus Reagents (e.g., Trialkyl Phosphites)

The reaction of isoquinolinetrione scaffolds with organophosphorus reagents like trialkyl phosphites represents a key transformation. Trialkyl phosphites are known to react with 1,2-dicarbonyl and 1,2,3-tricarbonyl compounds. In the case of 2-phenyl-1,3,4(2H)-isoquinolinetrione, the adjacent carbonyl groups at the C-3 and C-4 positions are the primary sites of reaction.

The general mechanism involves the nucleophilic attack of the phosphorus atom of the trialkyl phosphite (B83602) on one of the carbonyl carbons. This is often followed by a series of rearrangements, such as the Perkow or Abramov reactions, depending on the substrate and reaction conditions. For instance, the interaction with trialkyl phosphites can lead to the formation of phosphate (B84403) esters or α-hydroxyphosphonates. Mechanistic studies on related quinolone systems have shown that trialkyl phosphates can act as effective alkylating agents, with initial O-alkylation at a carbonyl group followed by an intermolecular O→N alkyl transfer to yield the more stable N-alkylated product. researchgate.net While specific data on 2-phenyl-1,3,4(2H)-isoquinolinetrione is limited, the reaction with trimethyl phosphite can be hypothesized to proceed as detailed in the table below.

Table 1: Hypothesized Reaction of 2-phenyl-1,3,4(2H)-isoquinolinetrione with Trimethyl Phosphite

Step Description Intermediate/Product
1 Nucleophilic attack of the phosphite on the C-4 carbonyl carbon. Zwitterionic adduct
2 Arbusov-type rearrangement. Dioxaphospholene intermediate
3 Ring-opening and subsequent rearrangement. Phosphate ester product

This reactivity opens pathways to novel organophosphorus derivatives of the isoquinoline (B145761) core, which are of interest in medicinal chemistry and materials science.

Nucleophilic Additions to Carbonyl Centers

The three carbonyl groups of 2-phenyl-1,3,4(2H)-isoquinolinetrione exhibit different reactivities towards nucleophiles, allowing for regioselective functionalization. The C-1 and C-3 carbonyls are part of an imide system, while the C-4 carbonyl is a ketone. This difference influences the electrophilicity and accessibility of each center.

Studies on the closely related isoquinoline-1,3(2H,4H)-diones have demonstrated a regiodivergent functionalization approach. researchgate.net The outcome of the nucleophilic addition can be directed by the choice of nucleophile and reaction conditions, leading to either kinetically or thermodynamically controlled products.

Kinetic vs. Thermodynamic Control: Carbon-based nucleophiles tend to attack the most electrophilic carbonyl center under kinetic control. In contrast, heteroatom nucleophiles, under basic conditions, can lead to thermodynamically controlled products, which may involve an imide-opening and ring-contraction sequence. researchgate.net

Table 2: Regioselectivity in Nucleophilic Additions

Nucleophile Type Reaction Conditions Favored Product Mechanism Pathway
Carbon-based (e.g., Grignard) Low temperature Kinetic Direct addition to C-4

This controlled reactivity is crucial for the selective synthesis of complex isoquinoline derivatives.

Radical Reactions and Mechanistic Pathways

The 2-phenyl-1,3,4(2H)-isoquinolinetrione scaffold is also amenable to radical-mediated transformations, which provide alternative routes for its synthesis and functionalization under mild conditions.

Role of N-Centered Radicals

Nitrogen-centered radicals (NCRs) are key intermediates in modern organic synthesis, often generated through photoredox catalysis. researchgate.net The synthesis of the isoquinoline-1,3,4(2H)-trione core itself can be achieved through a controlled radical cyclization cascade. nih.gov This process involves the generation of an amidyl N-centered radical from an o-alkynylated benzamide (B126) precursor, which then undergoes an addition to the C-C triple bond to construct the heterocyclic ring. nih.gov

The N-phenyl group in the target compound can influence the stability and subsequent reactivity of any N-centered radical that might be formed on the isoquinoline nitrogen. The generation of such radicals can be accomplished through various methods, including the cleavage of N-H, N-halogen, N-N, or N-O bonds, often facilitated by visible light. researchgate.netnih.gov Once formed, these radicals can participate in intramolecular cyclizations or hydrogen atom transfer (HAT) processes. scripps.eduprinceton.edu

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step in photoredox catalysis, enabling the formation of radical ions from neutral organic molecules under mild conditions. nih.govresearchgate.net The electron-deficient nature of the 1,3,4-trione system makes 2-phenyl-1,3,4(2H)-isoquinolinetrione a suitable candidate to participate in SET processes, likely by acting as an electron acceptor.

Upon irradiation with visible light in the presence of a suitable photocatalyst (like Ru(bpy)₃²⁺ or Ir(ppy)₃), the excited catalyst can engage in a SET event with the isoquinolinetrione. princeton.edursc.org

Reductive Quenching Cycle: An electron donor in the reaction mixture can first reduce the excited photocatalyst. The resulting highly reducing catalyst can then donate an electron to the isoquinolinetrione, forming a radical anion.

Oxidative Quenching Cycle: The excited photocatalyst can be quenched by the isoquinolinetrione (acting as an oxidant), directly forming the radical anion and the oxidized form of the catalyst.

The generated radical anion is a reactive intermediate that can undergo further reactions, such as coupling with other radicals or initiating a radical chain process. Research on isoquinoline-1,3,4-trione derivatives has shown they can generate reactive oxygen species (ROS), which points to their ability to participate in electron transfer processes. researchgate.net

Other Significant Transformations

Eschenmoser Coupling Reactions involving Isoquinolinetrione Scaffolds

The Eschenmoser coupling reaction is a powerful carbon-carbon bond-forming method that proceeds via a sulfide (B99878) contraction mechanism. While not a direct reaction of the trione itself, derivatives of the isoquinoline scaffold can be effective substrates for this transformation.

Recent research has demonstrated that 4-bromoisoquinoline-1,3(2H,4H)-dione, a close analogue of the trione, reacts efficiently with primary thioamides (like thiobenzamide (B147508) and thioacetamide) to afford the Eschenmoser coupling products in good yields. beilstein-journals.org The reaction proceeds through an intermediate α-thioiminium salt. The key to a successful coupling is balancing the acidity of the nitrogen and carbon atoms in this intermediate. beilstein-journals.org

Table 3: Eschenmoser Coupling of an Isoquinolinedione Derivative

Substrates Reagents/Conditions Product Type Yield
4-bromoisoquinoline-1,3(2H,4H)-dione, Thiobenzamide DMF (Z)-4-(amino(phenyl)methylene)isoquinoline-1,3(2H,4H)-dione 75%

Data from Kloubert et al., 2023. beilstein-journals.org

This methodology suggests that a suitably functionalized 2-phenyl-1,3,4(2H)-isoquinolinetrione derivative could be a viable substrate for Eschenmoser coupling, providing a route to exocyclic double bond-containing structures, which are valuable synthons for further elaboration.

Ring-Opening and Rearrangement Reactions of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-

The reactivity of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, particularly concerning ring-opening and rearrangement reactions, is governed by the presence of multiple electrophilic carbonyl centers and the stability of the heterocyclic ring system. While specific documented examples for this exact trione are limited, its reactivity can be inferred from the behavior of related N-substituted cyclic imides and other isoquinoline derivatives. Plausible reaction pathways include nucleophilic attack leading to ring cleavage and rearrangements driven by acidic or thermal conditions.

One of the primary modes of reaction for cyclic imides is ring-opening initiated by nucleophilic attack. In the case of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, the presence of three carbonyl groups enhances the electrophilicity of the ring carbons, making them susceptible to attack by various nucleophiles.

A probable ring-opening mechanism involves the hydrolysis of the imide functionality under either acidic or basic conditions. This reaction is analogous to the well-studied hydrolysis of N-substituted phthalimides. Under basic conditions, a hydroxide (B78521) ion would likely attack one of the imide carbonyl carbons (at position 1 or 3), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the cleavage of the carbon-nitrogen bond, opening the heterocyclic ring to form a salt of a substituted phthalamic acid derivative. Acid-catalyzed hydrolysis, on the other hand, would involve the protonation of a carbonyl oxygen, which would further activate the carbonyl carbon towards nucleophilic attack by a water molecule, ultimately leading to the same ring-opened product.

The presence of the ketone at the 4-position introduces additional reactivity. Nucleophilic attack at this position could also initiate ring-opening or lead to the formation of addition products, depending on the reaction conditions and the nature of the nucleophile.

Another potential reaction pathway for 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is the phenomenon of ring-chain tautomerism. This type of isomerism involves the reversible opening of a cyclic structure to form an open-chain isomer. For the isoquinolinetrione, it is conceivable that under certain conditions, it could exist in equilibrium with an open-chain keto-amide-acid derivative. This equilibrium would be influenced by factors such as solvent, pH, and temperature. The open-chain tautomer, if formed, would be more flexible and could potentially undergo rearrangements not accessible to the rigid cyclic structure.

Rearrangement reactions of isoquinoline derivatives have been observed, often under acidic or thermal conditions. For 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, rearrangements could be initiated by the protonation of one of the carbonyl oxygens, followed by a series of bond migrations. While speculative without direct experimental evidence, a plausible rearrangement could involve the migration of the phenyl group or a portion of the isoquinoline backbone, leading to the formation of a more stable isomeric structure. Such rearrangements are often complex and can lead to a variety of products depending on the specific reaction conditions.

The following table summarizes the plausible ring-opening and rearrangement reactions of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, based on the reactivity of analogous compounds.

Reaction TypeReagents/ConditionsProbable Product(s)Plausible Mechanism
Ring-Opening
Basic HydrolysisAqueous NaOH or KOHSalt of N-phenyl-2-carboxyphenylglyoxalamideNucleophilic attack of OH⁻ on an imide carbonyl, followed by C-N bond cleavage.
Acidic HydrolysisAqueous HCl or H₂SO₄N-phenyl-2-carboxyphenylglyoxalamideProtonation of an imide carbonyl, followed by nucleophilic attack of H₂O and C-N bond cleavage.
AminolysisPrimary or secondary aminesN-substituted N-phenyl-2-carboxyphenylglyoxalamide derivativesNucleophilic attack of the amine on an imide carbonyl, leading to ring opening.
Rearrangement
Acid-Catalyzed RearrangementStrong acid (e.g., H₂SO₄), heatIsomeric isoquinoline derivatives or other heterocyclic systemsProtonation-induced bond migration, potentially involving the phenyl group or the isoquinoline core.
Thermal RearrangementHigh temperatureVarious rearranged productsThermally induced bond cleavage and reformation, possibly proceeding through radical or pericyclic pathways.

It is important to note that the actual products and mechanisms would need to be confirmed through detailed experimental studies, including spectroscopic analysis and reaction kinetics. The inherent complexity of the 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- structure suggests that its reactivity could be rich and varied, offering avenues for the synthesis of novel heterocyclic compounds.

Advanced Applications in Organic Synthesis

1,3,4(2H)-Isoquinolinetrione, 2-phenyl- as a Synthetic Synthon

Role as a Privileged Building Block for Complex Molecules

The isoquinoline-1,3,4-trione framework is considered a privileged building block in synthetic chemistry. researchgate.net Its utility stems from its capacity to be elaborated into more complex structures through various chemical reactions. Researchers have developed efficient methods, such as cascade reactions, to access this trione (B1666649) system, underscoring its importance as a foundational molecule for generating molecular diversity. researchgate.net For instance, a convenient cascade approach starting from the readily available trifunctional aromatic ketone, methyl-2-(2-bromoacetyl)benzoate, allows for the synthesis of a series of isoquinoline-1,3,4(2H)-triones through reactions with primary amines followed by an unexpected in situ air oxidation. researchgate.net This accessibility makes the scaffold a key component in the synthetic chemist's toolbox for creating complex heterocyclic compounds. researchgate.net

Utility in the Construction of Fused Heterocyclic Systems

The isoquinoline-1,3,4-trione moiety is particularly effective in the construction of fused polycyclic systems. nih.gov A notable application is its use in photoinduced tandem reactions with alkynes to build novel aza-polycycles. nih.gov This process involves a sequence of a Paterno-Büchi reaction ([2+2] cycloaddition), followed by an oxetene electrocyclic ring opening, and a hexatriene to phenanthrene (B1679779) type electrocyclization, culminating in oxidative dehydrogenation. nih.gov This methodology has been successfully employed to synthesize a variety of aza-polycyclic frameworks where the isoquinolinedione is fused with other ring systems like naphthalene, quinoline (B57606), isoquinoline (B145761), quinazoline, quinoxaline (B1680401), and phenanthridine (B189435), often with high yields. nih.gov

ReactantFused System FormedYield
Azaaryl substituted acetylenesAza-polycyclesUp to 85%

Contribution to Total Synthesis of Natural Products and Analogues

While the direct application of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- as an intermediate in the total synthesis of specific alkaloids like Alpkinidine and Mimosamycin is not prominently documented in favor of other isoquinoline derivatives, the broader class of phenyl-substituted isoquinolines is crucial in creating analogues of pharmacologically active compounds.

Analogues of Pharmacologically Relevant Compounds

The 2-phenyl-isoquinoline scaffold is a key feature in the design of analogues for biologically active molecules. For example, a series of 2-phenyl-2H-pyrazolo[4,3-c]isoquinolines have been synthesized and evaluated for their ability to bind to benzodiazepine (B76468) receptors (BzR). nih.gov These compounds were designed based on the topology of pyrazoloquinolinones, which are known to interact with these receptors. nih.gov Although these specific analogues showed reduced affinity, the study provided valuable insights into the structure-activity relationship for ligands binding to BzR, highlighting the importance of hydrogen bonding characteristics. nih.gov

Furthermore, related structures like 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been prepared as analogues of D1 dopamine (B1211576) antagonists such as SCH23390. nih.gov These studies help in characterizing the antagonist binding pharmacophore of the D1 dopamine receptor and demonstrate the importance of the phenyl-isoquinoline core in modulating receptor affinity. nih.gov

Method Development and Reaction Design

The unique structure of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- has spurred the development of new synthetic methods and reaction designs. These advancements aim to provide efficient and novel routes to this and related heterocyclic systems.

A significant development is the use of cascade reactions to access the isoquinoline-1,3,4-trione core. researchgate.net One such method involves the reaction of methyl-2-(2-bromoacetyl)benzoate with primary amines, which proceeds through a series of steps in a single pot, including an in situ air oxidation, to yield the desired trione. researchgate.net This approach is notable for its efficiency and for avoiding harsh reagents. researchgate.net

Additionally, the photoreactivity of the isoquinoline-1,3,4-trione system has been exploited in reaction design. Photoinduced tandem reactions with various alkynes provide a powerful tool for constructing complex, fused aza-polycyclic systems. nih.gov The design of these reactions allows for the creation of diverse molecular frameworks from a common starting material, showcasing the utility of the isoquinolinetrione core in developing new synthetic strategies. nih.gov Researchers have also explored transition-metal catalyzed reactions of diazo compounds to efficiently prepare isoquinoline-1,3,4-trione derivatives. researchgate.net

MethodStarting MaterialsProductKey Features
Cascade ReactionMethyl-2-(2-bromoacetyl)benzoate, Primary AminesIsoquinoline-1,3,4(2H)-trionesMetal-free, in situ air oxidation researchgate.net
Photoinduced Tandem ReactionIsoquinoline-1,3,4-triones, AlkynesFused Aza-polycyclesPaterno-Büchi reaction, electrocyclization nih.gov

Pioneering New Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) Bond Forming Paradigms

The unique electronic and steric properties of 2-phenyl-1,3,4(2H)-isoquinolinetrione have positioned it as a valuable synthon for forging new C-C and C-N bonds. Its electron-deficient nature makes it an excellent electrophile, susceptible to attack by a variety of nucleophiles, thereby facilitating the construction of intricate molecular frameworks.

Research has demonstrated the utility of this compound in various bond-forming strategies. One notable application is in Michael addition reactions , a classic method for C-C bond formation. acs.org While direct studies on the 2-phenyl derivative are emerging, the general reactivity of the isoquinolinetrione core suggests its potential as a Michael acceptor. In these reactions, a nucleophile, such as an enolate, adds to the α,β-unsaturated system within the isoquinolinetrione structure. This approach has been explored in the synthesis of complex alkaloids, highlighting the potential for creating sterically hindered C-C bonds. acs.org

Furthermore, the isoquinolinetrione scaffold is amenable to cycloaddition reactions , which are powerful tools for constructing cyclic systems and forming multiple C-C and C-N bonds in a single step. The dienophilic character of the C=C bond within the heterocyclic ring allows it to participate in Diels-Alder reactions, providing access to complex polycyclic structures.

Transition-metal catalysis has also opened new avenues for the application of isoquinolinetrione derivatives in C-C and C-N bond formation. researchgate.net Reactions involving diazo compounds in the presence of transition metal catalysts can lead to the formation of novel heterocyclic systems through formal C-H insertion or cyclopropanation reactions, thereby establishing new C-C bonds. Similarly, catalytic reactions can be designed to introduce nitrogen-containing functionalities, paving the way for new C-N bond-forming methodologies.

The following table summarizes some of the key bond-forming reactions involving the isoquinolinetrione core, providing a glimpse into the potential applications of the 2-phenyl derivative.

Reaction TypeBond FormedReactant Partner (Example)Product Type (General)
Michael AdditionC-CEnolates, OrganocupratesSubstituted Isoquinolinetriones
Diels-Alder ReactionC-CDienesPolycyclic Heterocycles
Transition-Metal Catalyzed ReactionsC-C, C-NDiazo Compounds, AminesFunctionalized Isoquinolinetriones

Development of Catalyst Systems for Isoquinolinetrione Chemistry

The advancement of synthetic methodologies involving 2-phenyl-1,3,4(2H)-isoquinolinetrione is intrinsically linked to the development of sophisticated catalyst systems. These catalysts are crucial for controlling the reactivity, selectivity (chemo-, regio-, and stereoselectivity), and efficiency of the bond-forming reactions.

Transition-metal catalysts have been at the forefront of this development. researchgate.net Rhodium and palladium complexes, for instance, have been investigated for their ability to catalyze reactions of isoquinolinetrione derivatives. researchgate.net In the context of C-H activation/annulation reactions, palladium catalysts have been shown to be effective in the synthesis of isoquinolinones, a related class of compounds. This suggests the potential for applying similar catalytic systems to the 2-phenyl-1,3,4(2H)-isoquinolinetrione for targeted C-C bond formation.

The quest for enantiomerically pure products has driven the development of asymmetric catalysis . Chiral ligands complexed with transition metals can induce stereoselectivity in reactions involving the isoquinolinetrione scaffold. For example, in the asymmetric hydrogenation of related quinoxaline derivatives, iridium catalysts bearing chiral phosphine (B1218219) ligands have demonstrated high enantioselectivity. nih.gov This highlights the potential for developing similar catalytic systems for the stereocontrolled functionalization of 2-phenyl-1,3,4(2H)-isoquinolinetrione.

Beyond transition metals, organocatalysis represents a rapidly growing field with potential applications in isoquinolinetrione chemistry. Chiral amines, thioureas, and phosphoric acids can act as catalysts to promote enantioselective transformations. While specific examples with 2-phenyl-1,3,4(2H)-isoquinolinetrione are still under investigation, the principles of organocatalysis, such as iminium and enamine activation, could be applied to control the reactivity of this versatile substrate.

The table below provides an overview of catalyst systems with potential applicability to the chemistry of 2-phenyl-1,3,4(2H)-isoquinolinetrione.

Catalyst TypeMetal/Organic Moiety (Example)Target Reaction TypeKey Advantage
Transition-MetalPalladium(II), Rhodium(II)C-H Activation, CycloadditionsHigh efficiency, Broad substrate scope
Asymmetric Transition-MetalIridium-Chiral PhosphineAsymmetric HydrogenationHigh Enantioselectivity
OrganocatalystChiral Amines, Phosphoric AcidsMichael Additions, Aldol ReactionsMetal-free, Mild conditions

Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed insights into molecular structure through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, ¹H NMR spectroscopy would be used to identify the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the isoquinoline (B145761) core and the phenyl substituent would appear as distinct signals in the downfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbonyl carbons in the trione (B1666649) system would be particularly indicative and would appear significantly downfield.

Table 1: Predicted NMR Data for 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- (Note: This table is predictive and not based on reported experimental data.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.5120 - 140
Carbonyl C=O-160 - 180
Quaternary Aromatic C-120 - 150

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be capable of determining the elemental composition of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, with high accuracy. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure, as weaker bonds tend to break preferentially.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, the most prominent absorption bands would be due to the carbonyl (C=O) stretching vibrations of the trione functionality. These would likely appear as strong absorptions in the region of 1650-1750 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations would further confirm the aromatic nature of the isoquinoline and phenyl rings.

Table 2: Predicted IR Absorption Bands for 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- (Note: This table is predictive and not based on reported experimental data.)

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Ketone/Imide)1650 - 1750 (strong)
Aromatic C=C1450 - 1600 (medium)
Aromatic C-H3000 - 3100 (weak)

X-ray Crystallography for Solid-State Structure Determination

A crystal structure analysis of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, would reveal how the individual molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. Due to the presence of multiple aromatic rings, π-π stacking interactions would likely play a significant role in the crystal packing. Although the molecule lacks traditional hydrogen bond donors, weak C-H···O hydrogen bonds might also be observed.

The X-ray crystal structure would provide precise details about the solid-state conformation of the molecule. This includes the dihedral angle between the plane of the isoquinoline ring system and the phenyl substituent. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. As 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-, is not chiral, there would be no stereochemical aspects to determine beyond its conformation.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-. Such investigations would typically involve:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals is crucial for determining the molecule's kinetic stability, chemical reactivity, and electronic excitation properties.

Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. The three carbonyl groups and the aromatic rings would be areas of significant interest.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecule's surface to predict non-covalent interactions and sites for protonation or other electrophilic attacks.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer interactions between filled and vacant orbitals to understand hyperconjugation and delocalization effects that contribute to the molecule's stability.

These studies provide a foundational understanding of the molecule's intrinsic electronic properties, which dictates its reactivity.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions involving 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-. This allows for the detailed exploration of reaction pathways, intermediates, and transition states.

For any proposed reaction, such as a nucleophilic addition to one of the carbonyl carbons or a cycloaddition, computational chemists would:

Locate Stationary Points: Optimize the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Calculate Energy Profiles: Determine the relative energies of these stationary points to construct a reaction energy profile. This profile reveals the activation energies (energy barriers) for each step, allowing the identification of the rate-determining step.

Frequency Analysis: Perform vibrational frequency calculations to characterize the located stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

An example of a reaction coordinate that could be studied is the approach of a nucleophile to a carbonyl group, with the energy profile showing the energy changes as the new bond is formed.

In photochemical reactions or certain thermal cycloadditions, the formation of biradical intermediates is possible. For instance, in a Paterno-Büchi reaction involving one of the carbonyl groups of the isoquinolinetrione core, a 1,4-biradical intermediate is expected. nih.gov Computational studies would focus on:

Spin Density Distribution: Calculating the distribution of unpaired electrons within the molecule to understand the radical centers.

Singlet-Triplet Energy Gap: Determining the relative energies of the singlet and triplet states of the biradical, which influences its lifetime and subsequent reaction pathways.

Geometrical Parameters: Optimizing the geometry of the biradical intermediate to understand its structure and stability.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- in silico, researchers can establish clear structure-reactivity relationships. This typically involves introducing different substituents on the N-phenyl ring or the isoquinoline (B145761) core and calculating their effect on key properties.

For example, a study might investigate how electron-donating versus electron-withdrawing groups on the N-phenyl ring affect the electrophilicity of the carbonyl carbons. The results could be tabulated to show correlations between a substituent's Hammett parameter and the calculated activation energy for a model reaction.

Table 1: Hypothetical Data for Structure-Reactivity Study

Substituent (on Phenyl Ring)Hammett Constant (σ)Calculated LUMO Energy (eV)Calculated Activation Energy (kcal/mol)
-OCH₃-0.27-1.8515.2
-H0.00-2.1013.5
-Cl0.23-2.3512.1
-NO₂0.78-2.9010.3

This table is illustrative and does not represent actual experimental or calculated data.

Predictive Modeling for Synthetic Pathway Design

Computational chemistry can be used proactively to design and optimize synthetic routes. By comparing the calculated energy barriers for different potential synthetic pathways, chemists can predict which routes are most likely to be successful. For instance, in synthesizing the isoquinolinetrione core, different cyclization strategies could be modeled. The calculated transition state energies for competing pathways would indicate which reaction conditions (e.g., catalyst, temperature) might favor the desired product, thereby reducing the need for extensive experimental trial and error.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of isoquinoline-1,3,4(2H)-trione derivatives has traditionally relied on methods that may involve harsh conditions or metal catalysts. The future of its synthesis is geared towards greener and more efficient methodologies. A notable advancement is the development of a cascade process using readily available starting materials that proceeds through an unexpected in situ air oxidation. researchgate.net This metal-free approach signifies a shift towards more sustainable practices. researchgate.net

Future research will likely focus on expanding these principles. Key areas of development include:

Catalyst-Free Reactions: Exploration of solvent-free, catalyst-free conditions, such as the Mannich-initiated cascade reactions used for related isoquinolinones, which offer a highly efficient and clean synthetic pathway. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Alternative Energy Sources: Utilizing microwave irradiation or photoredox catalysis to drive reactions under milder conditions, potentially reducing energy consumption and reaction times. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Approaches for Isoquinolinetrione Scaffolds

Feature Traditional Methods Emerging Sustainable Methods
Catalyst Often requires transition metals. Metal-free, catalyst-free, or uses reusable catalysts like Nafion® NR50. researchgate.netmdpi.com
Oxidant May use stoichiometric chemical oxidants. Utilizes atmospheric oxygen (in situ air oxidation). researchgate.net
Solvents Often relies on conventional organic solvents. Moves towards solvent-free conditions or green solvents. researchgate.net
Reaction Type Step-wise synthesis. Cascade (tandem) processes for increased efficiency. researchgate.net
Energy Input Conventional heating. Milder conditions, potential for microwave or light-assisted reactions. researchgate.netmdpi.com

Exploration of Novel Reactivity Patterns and Mechanistic Discoveries

The 1,3,4(2H)-isoquinolinetrione core is a versatile electrophilic scaffold, but its full reactive potential is still being uncovered. Future research will delve into discovering new transformations and understanding their underlying mechanisms. Recent studies on the parent scaffold have revealed its capability to undergo controlled radical cyclization cascades, initiated by metal-free photoredox catalysis, to produce complex heterocyclic systems. researchgate.net

Emerging areas of investigation include:

Cycloaddition Reactions: The isoquinolinetrione system can act as a dienophile. Further exploration of its participation in various cycloaddition reactions, including [4+2] and [3+2] cycloadditions, could lead to the rapid construction of complex polycyclic molecules. researchgate.net

Mechanistic Insights: Detailed computational and experimental studies are crucial to understand the reactivity of intermediates. For instance, combined studies have shown that related N-aryl ketenimines are highly reactive dienophiles due to less distorted transition states, providing a roadmap for designing new reactions. researchgate.net

Domino and Cascade Reactions: Designing novel one-pot cascade reactions that leverage the multiple reactive sites within the 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- molecule will be a key avenue for building molecular complexity efficiently. researchgate.net

Table 2: Investigated Reactivity Patterns of the Isoquinolinetrione Scaffold

Reaction Type Description Potential Products
Cascade Reaction A sequence of intramolecular reactions, often initiated by a single event, to form complex structures in one pot. researchgate.net Fused heterocyclic systems, substituted isoquinolinones. researchgate.net
Radical Cyclization Metal-free, light-induced cyclization involving amidyl N-centered radicals. researchgate.net 3-Hydroxyisoindolin-1-ones, phthalimides. researchgate.net
Cycloaddition Reaction with dienophiles like 2,5-bis(silyloxy)furans to form complex pyridone/pyran systems. researchgate.net Fused pyridone and pyran derivatives. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. While the application of these technologies to the synthesis of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is still an emerging area, it represents a promising future direction.

Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing highly reactive intermediates or exothermic reactions. Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly screening different reactants and conditions, facilitating faster optimization of reaction yields and properties. researchgate.net The integration of these technologies could significantly shorten the development timeline for new materials or therapeutic agents based on the isoquinolinetrione scaffold. researchgate.net

Advanced Material Science Applications (e.g., Fluorosensors)

The rigid, planar structure and conjugated π-system of the isoquinoline (B145761) core suggest potential applications in materials science, particularly in optoelectronics. While direct applications of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- as a fluorosensor are not yet extensively reported, the photophysical properties of related N-heterocyclic compounds are well-documented.

For example, other N-phenyl substituted heterocyclic systems, such as 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives, have been developed as probes that exhibit colorimetric and fluorescent responses to changes in pH. nih.gov Future research could focus on tuning the electronic properties of the 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- scaffold by introducing various substituents on the phenyl ring or the isoquinoline core. This could modulate its absorption and emission wavelengths, leading to the development of novel chemosensors for detecting ions, molecules, or changes in the local environment.

Synergistic Approaches in Academic and Industrial Research

The unique chemical structure of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- positions it at the intersection of academic and industrial interest. Isoquinoline alkaloids and their derivatives are known to possess a wide range of biological activities and serve as key intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov

Future progress will likely be driven by synergistic collaborations:

Academia-led Discovery: University research groups can focus on fundamental studies, such as discovering novel synthetic routes and exploring new reactivity patterns. researchgate.net

Industry-led Development: Pharmaceutical and materials science companies can leverage these academic discoveries to build libraries of novel isoquinolinetrione derivatives for high-throughput screening in drug discovery programs or for the development of new functional materials.

Joint Ventures: Collaborative projects can bridge the gap between basic research and practical application, accelerating the translation of promising laboratory findings into valuable commercial products. The development of automated synthesis platforms is a prime example of where such collaboration can facilitate faster and more efficient discovery cycles. researchgate.net

Q & A

Q. What are the established synthetic pathways for 1,3,4(2H)-Isoquinolinetrione, 2-phenyl-?

Methodological Answer:

  • The compound is typically synthesized via cyclocondensation reactions, leveraging precursors like substituted benzaldehydes and amino acids. For example, highlights a protocol using hydroxyl-substituted phenyl groups in tetrahydroisoquinoline derivatives, where cyclization is achieved under acidic conditions.
  • Characterization involves XRD for crystal structure determination and NMR/HPLC for purity validation .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

  • Use XRD (as in ) to confirm stereochemistry and crystal packing.
  • Pair with FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry for molecular weight confirmation .

Q. What biological activity assays are relevant for preliminary screening?

Methodological Answer:

  • Neurotoxicity and antitumor assays are common. For example, cites MTT assays on cancer cell lines (e.g., HeLa) at concentrations ranging from 1–100 µM.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments with ANOVA for statistical significance .

Q. What solvent systems are optimal for its purification?

Methodological Answer:

  • Use gradient elution in reverse-phase HPLC with acetonitrile/water (pH 3.0, adjusted with TFA). ’s subclass RDF2050104 (membrane technologies) suggests exploring simulated moving bed chromatography for scalable separations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across isoforms of target enzymes (e.g., topoisomerase II). recommends integrating COMSOL Multiphysics for simulating pharmacokinetic profiles under varying pH/temperature conditions .
  • Validate predictions with in vitro dose-response curves and meta-analysis of existing literature (e.g., ’s antitumor data vs. neurotoxicity studies) .

Q. What factorial design approaches optimize reaction yields?

Methodological Answer:

  • Apply a 2³ factorial design ( ) to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
  • Use response surface methodology (RSM) to identify interactions and derive optimal conditions .

Q. How can AI-driven tools enhance experimental reproducibility?

Methodological Answer:

  • Implement AI platforms (e.g., ChemOS) for real-time reaction monitoring and anomaly detection. highlights machine learning algorithms to predict side-product formation, reducing purification challenges .

Q. What strategies address scalability challenges in multi-step synthesis?

Methodological Answer:

  • Reference ’s subclass RDF2050112 (reactor design) to design continuous-flow reactors.
  • Use microfluidic systems for hazardous intermediates (e.g., azide compounds) and inline FT-IR for process analytical technology (PAT) .

Q. How do theoretical frameworks guide mechanistic studies of its bioactivity?

Methodological Answer:

  • Adopt ’s ontological-epistemological framework to design studies. For example, hypothesize ROS-mediated apoptosis (ontological assumption) and validate via fluorescent probes (epistemological validation) .

Q. What protocols ensure data integrity in collaborative research?

Methodological Answer:

  • Use blockchain-based platforms (e.g., LabArchive) for immutable data logging. emphasizes role-based access controls and AES-256 encryption for sensitive datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.